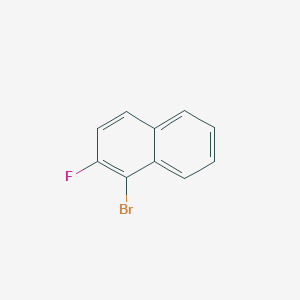

1-Bromo-2-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHQKZJSBJWEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492511 | |

| Record name | 1-Bromo-2-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-55-2 | |

| Record name | 1-Bromo-2-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-2-fluoronaphthalene

This compound is a halogenated aromatic hydrocarbon whose strategic importance in synthetic chemistry has grown considerably. Its unique substitution pattern, featuring a bromine atom at the C1 position and a fluorine atom at the C2 position on the naphthalene scaffold, offers chemists a powerful tool for regioselective functionalization. The disparate reactivity of the carbon-bromine and carbon-fluorine bonds allows for orthogonal chemical transformations, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's utility in creating novel materials and therapeutic agents. The discussion herein is grounded in established chemical principles and supported by field-proven insights to facilitate its practical application in a laboratory setting.

Molecular and Physicochemical Properties

The foundational characteristics of a chemical reagent dictate its handling, storage, and behavior in reaction systems. This compound is a solid at room temperature with properties influenced by its bicyclic aromatic core and halogen substituents.

Below is the molecular structure of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adaptation of the procedure described by Gribble et al. and serves as a self-validating system for synthesis.[1]

Step 1 & 2: One-Pot Schmidt Reaction and Bromination

-

Melt 2-acetylnaphthalene (1.0 eq) in trichloroacetic acid at 60°C with magnetic stirring.

-

Add sodium azide (1.5 eq) in small portions, maintaining the temperature at 60°C for 12 hours. The formation of a yellow suspension of 2-acetonaphthalide will be observed.

-

Cool the mixture to 25°C and dilute with glacial acetic acid.

-

Add a solution of bromine (1.0 eq) dropwise. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water to precipitate the crude 1-bromo-2-acetonaphthalide.

Causality Insight: The Schmidt reaction provides a pathway to convert the ketone into an acetamide. Performing the subsequent bromination in the same pot is efficient. The acetylamino group is an ortho-, para-director, but the C1 position is highly activated and sterically accessible, leading to regioselective bromination.

Step 3: Hydrolysis

-

Reflux the crude 1-bromo-2-acetonaphthalide in a mixture of ethanol and concentrated hydrochloric acid for 24 hours.

-

Cool the solution to 25°C to allow the precipitation of 1-bromo-2-naphthylamine hydrochloride.

-

Collect the precipitate by filtration, wash with water, and dry in vacuo. This yields the hydrochloride salt in high purity (typically >85% yield from 2-acetylnaphthalene).[1]

Causality Insight: Acidic hydrolysis is a standard and effective method for cleaving the amide bond to reveal the free amine, which is protonated in the acidic medium to form the hydrochloride salt. This precipitation aids in purification.

Step 4: Schiemann Reaction

-

Suspend the 1-bromo-2-naphthylamine hydrochloride (1.0 eq) in aqueous fluoroboric acid (HBF₄) at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. This forms the diazonium tetrafluoroborate salt.

-

Collect the diazonium salt by filtration, wash with cold water, and dry.

-

Gently heat the dry diazonium salt until nitrogen evolution ceases. The thermal decomposition yields the desired product.

-

Purify the resulting crude this compound by sublimation or column chromatography to obtain the final product (typically ~45% yield for this step).[1]

Causality Insight: The Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring. It proceeds via a diazonium salt intermediate, which upon thermal decomposition, extrudes nitrogen gas and transfers a fluoride ion from the BF₄⁻ counterion to the aromatic ring.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its two halogen substituents. This allows for a range of selective transformations, making it a versatile node for building molecular complexity.

Sources

An In-Depth Technical Guide to 1-Bromo-2-fluoronaphthalene (CAS 342-55-2): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1-bromo-2-fluoronaphthalene, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, core reactivity, and significant applications, with a focus on its role as a precursor to the highly reactive 1,2-naphthalyne intermediate.

Core Properties and Spectroscopic Profile

This compound is a halogenated aromatic hydrocarbon whose utility is derived from the specific arrangement of its substituents, enabling unique chemical transformations. Its physical and spectroscopic properties are crucial for its identification and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 342-55-2 | - |

| Molecular Formula | C₁₀H₆BrF | - |

| Molecular Weight | 225.06 g/mol | Calculated |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 40-41 °C (after sublimation) | [1] |

Spectroscopic Data:

Characterization is essential for verifying the purity and identity of synthetic intermediates. The following data is based on the comprehensive synthesis reported by Gribble et al.[1].

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at 1618, 1585, 1504, 1456, 1429, 1250, 1143, 949, 873, 809, and 750 cm⁻¹. These absorptions are indicative of the substituted naphthalene ring system.

-

Proton Nuclear Magnetic Resonance (¹H NMR): In deuterochloroform (CDCl₃), the ¹H NMR spectrum exhibits a complex multiplet in the aromatic region between δ 7.2-8.2 ppm, consistent with the six protons on the substituted naphthalene core.

A Validated Synthesis Protocol

A reliable and scalable synthesis is paramount for the practical application of any chemical building block. The most well-documented and convenient synthesis of this compound avoids the use of the potent carcinogen 2-naphthylamine and begins with the commercially available 2-acetylnaphthalene[1]. This multi-step process involves a Schmidt reaction, followed by bromination, hydrolysis, and a final Balz-Schiemann reaction[1][2].

The causality behind this pathway is logical: it systematically builds the required functionality around the naphthalene core. The Schmidt reaction introduces the amine precursor, bromination establishes the first halogen, and the Balz-Schiemann reaction is a classic and reliable method for installing fluorine onto an aromatic ring from an amine[2][3].

Detailed Experimental Methodology[1]

This protocol is a self-validating system, with each step yielding an intermediate that is carried forward to produce the final, verifiable product.

-

Preparation of 1-Bromo-2-acetonaphthalide:

-

To a magnetically stirred melt of 2-acetylnaphthalene (34.0 g, 0.20 mol) in trichloroacetic acid (100 g) at 60°C, add sodium azide (20.0 g, 0.31 mol) in small portions.

-

Maintain the mixture at 60°C for 12 hours. The resulting foamy, yellow suspension contains 2-acetonaphthalide.

-

Cool the suspension to 25°C and dilute with glacial acetic acid (330 mL).

-

Treat the mixture dropwise with a solution of bromine (32.0 g, 0.20 mol) in glacial acetic acid (100 mL).

-

After the addition is complete, stir for an additional 12 hours at room temperature. Pour the reaction mixture into 1 L of water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry in vacuo to yield crude 1-bromo-2-acetonaphthalide.

-

-

Hydrolysis to 1-Bromo-2-naphthylamine Hydrochloride:

-

Reflux the crude 1-bromo-2-acetonaphthalide from the previous step in a mixture of ethanol (300 mL) and concentrated hydrochloric acid (150 mL) for 12 hours.

-

Cool the resulting clear, brown solution to 25°C. A cream-colored precipitate of 1-bromo-2-naphthylamine hydrochloride will form.

-

Collect the precipitate by filtration, wash with water, and dry in vacuo. This step yields the hydrochloride salt in approximately 89% yield from 2-acetylnaphthalene[1].

-

-

Balz-Schiemann Reaction to this compound:

-

Suspend 1-bromo-2-naphthylamine hydrochloride (20.0 g, 77 mmol) in aqueous fluoroboric acid (48%, 100 mL).

-

Cool the stirred suspension to 0°C in an ice-salt bath.

-

Add a solution of sodium nitrite (5.6 g, 81 mmol) in water (15 mL) dropwise, maintaining the temperature below 5°C.

-

Stir the resulting thick, white suspension of the diazonium tetrafluoroborate salt for an additional 30 minutes at 0°C.

-

Collect the solid salt by filtration, wash with cold 5% aqueous fluoroboric acid, cold methanol, and finally, cold diethyl ether.

-

Thoroughly dry the diazonium salt in vacuo. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate care.

-

Decompose the dry salt by heating it in a flask under vacuum. The product, this compound, will distill as a colorless oil.

-

Purify the resulting product by sublimation to yield white crystals (mp 40-41°C) in approximately 47% yield for this step[1].

-

Core Reactivity: A Gateway to 1,2-Naphthalyne

The primary and most significant application of this compound in synthetic chemistry is its role as an efficient precursor to 1,2-naphthalyne, a highly strained and reactive aryne intermediate[1][4]. Arynes are invaluable for constructing complex molecular architectures that are otherwise difficult to access[5].

The generation of the aryne occurs via an elimination reaction. Treatment of this compound with a strong, non-nucleophilic base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), abstracts the proton ortho to the fluorine atom. The resulting aryl anion rapidly eliminates lithium bromide to form the 1,2-naphthalyne intermediate[5]. The choice of ortho-disposed bromine and fluorine atoms is deliberate; it facilitates the clean generation of the aryne, which can be immediately trapped in situ.

This in situ generation and trapping is a cornerstone of its utility, allowing chemists to perform reactions with a transient species that cannot be isolated[5]. A classic application is the Diels-Alder [4+2] cycloaddition reaction, where the aryne acts as a potent dienophile[4].

Applications in Advanced Synthesis and Drug Discovery

The ability to generate 1,2-naphthalyne opens a direct path to the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their derivatives. These molecular scaffolds are of significant interest in materials science and are core structures in many biologically active compounds.

-

Synthesis of Benz[a]anthracenes: A notable application is the reaction of 1,2-naphthalyne (generated from this compound) with isoindoles. This sequence provides a convergent and efficient route to construct the tetracyclic benz[a]anthracene framework[4]. This methodology is critical for creating libraries of complex aromatic systems for screening and development.

-

Building Blocks for Drug Discovery: While direct applications in marketed drugs are not prominent, the role of this compound as a building block is significant. The substituted naphthalene core is a common motif in medicinal chemistry. This compound provides a versatile entry point for creating functionalized naphthalenes through aryne intermediates, allowing for the introduction of diverse substituents that can modulate the pharmacokinetic and pharmacodynamic properties of a lead molecule.

Safety and Handling

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[8].

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container[9].

Crucial Note: Before any use, researchers must obtain and consult the specific Safety Data Sheet (SDS) provided by the chemical supplier for comprehensive and up-to-date hazard information.

Conclusion

This compound is more than a simple halogenated naphthalene; it is a sophisticated synthetic tool. Its value lies in its designed reactivity as a stable, reliable precursor for the potent 1,2-naphthalyne intermediate. The validated synthetic route and its proven application in complex cycloaddition reactions make it an indispensable reagent for chemists aiming to construct elaborate polycyclic systems for drug discovery, materials science, and fundamental chemical research. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

-

Gribble, G. W., et al. (1981). A convenient preparation of this compound. Organic Preparations and Procedures International, 13(5), 349-352. Available at: [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Available at: [Link]

-

Scientific Update. (2019). The Balz-Schiemann Reaction. Available at: [Link]

-

Gribble, G. W., LeHoullier, C. S., Allen, R. W., & Gilbertson, J. J. (1981). A CONVENIENT PREPARATION OF this compound. Organic Preparations and Procedures International, 13(5), 349–352. Available at: [Link]

-

Government of Canada. (2022). Alkyl Halides Group - information sheet. Available at: [Link]

-

Chemistry LibreTexts. (2021). Aryl Halides. Available at: [Link]

-

Sathee Jee. (n.d.). Chemistry Aryl Halides. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Alkyl Halides Group - information sheet - Canada.ca [canada.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SATHEE: Chemistry Aryl Halides [satheejee.iitk.ac.in]

- 9. agilent.com [agilent.com]

A Comprehensive Guide to the Synthesis of 1-Bromo-2-fluoronaphthalene from 2-Acetylnaphthalene

Abstract: This technical guide provides an in-depth, step-by-step methodology for the synthesis of 1-bromo-2-fluoronaphthalene, a valuable aryne precursor, starting from the readily available commercial reagent, 2-acetylnaphthalene. The described multi-step synthesis avoids the use of the potent carcinogen 2-naphthylamine, offering a more convenient and safer laboratory-scale preparation. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations.

Introduction and Strategic Overview

This compound is a key reagent in organic synthesis, primarily utilized as a precursor for the generation of 1,2-naphthalyne. This highly reactive aryne intermediate is employed in Diels-Alder reactions to construct complex polycyclic aromatic hydrocarbons.[1][2] The synthesis outlined herein follows a robust and validated pathway that transforms 2-acetylnaphthalene into the target molecule through a sequence of four key chemical transformations.

The strategic decision to start from 2-acetylnaphthalene is significant. Older synthetic routes often commenced with 2-naphthylamine, a compound now recognized as a potent bladder carcinogen and is no longer commercially available for general use.[2][3] This guide details a pathway that circumvents this hazardous starting material, enhancing the overall safety and practicality of the synthesis.[2]

The overall synthetic workflow is depicted below.

Caption: Overall synthetic pathway from 2-acetylnaphthalene.

Step I: One-Pot Schmidt Reaction and Bromination

The synthesis commences with a one-pot reaction that first converts the ketone functionality of 2-acetylnaphthalene into an acetamido group via the Schmidt reaction, followed by an electrophilic aromatic substitution to introduce a bromine atom at the C1 position.

Mechanistic Rationale

Schmidt Reaction: The Baeyer-Villiger oxidation is a related reaction that converts ketones to esters.[4][5] However, the Schmidt reaction utilizes hydrazoic acid (HN₃), generated in situ from sodium azide and a strong acid, to insert a nitrogen atom adjacent to the carbonyl group, yielding an N-substituted amide.[2] The reaction proceeds through the protonation of the carbonyl, followed by the addition of hydrazoic acid, a dehydration step, and rearrangement with the loss of nitrogen gas.

Bromination: The product of the Schmidt reaction, 2-acetonaphthalide, contains a powerful activating group (–NHCOCH₃) on the naphthalene ring. This group directs electrophiles primarily to the ortho and para positions. In this case, the C1 position is sterically accessible and electronically activated, making it the prime site for bromination. The reaction is carried out in the same pot, providing an efficient conversion to 1-bromo-2-acetonaphthalide.[2]

Detailed Experimental Protocol

Caution: This procedure involves sodium azide, which is highly toxic, and bromine, which is corrosive and toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

To a magnetically stirred melt of 2-acetylnaphthalene (34.0 g, 0.20 mol) in trichloroacetic acid (100 g) at 60°C, add sodium azide (20.0 g, 0.31 mol) in small portions.

-

Maintain the reaction mixture at 60°C for 12 hours. A foamy, yellow suspension of 2-acetonaphthalide will form.

-

Cool the mixture to 25°C and dilute it with glacial acetic acid (330 mL).

-

Add a solution of bromine (32.0 g, 0.20 mol) in glacial acetic acid (70 mL) dropwise to the stirred suspension.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture into 1 L of ice water, which results in the precipitation of a tan solid.

-

Collect the crude 1-bromo-2-acetonaphthalide by filtration, wash thoroughly with water, and air dry. This crude product is used directly in the next step without further purification.[2]

Reagent and Condition Summary

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Acetylnaphthalene | 34.0 g (0.20 mol) | Starting Material |

| Trichloroacetic Acid | 100 g | Solvent/Acid Catalyst |

| Sodium Azide | 20.0 g (0.31 mol) | Source of Hydrazoic Acid |

| Temperature (Schmidt) | 60°C | Reaction Condition |

| Time (Schmidt) | 12 hours | Reaction Time |

| Bromine | 32.0 g (0.20 mol) | Brominating Agent |

| Glacial Acetic Acid | 400 mL total | Solvent |

| Temperature (Bromination) | 25°C | Reaction Condition |

| Time (Bromination) | 2 hours | Reaction Time |

Step II: Hydrolysis of 1-Bromo-2-acetonaphthalide

The next step involves the acid-catalyzed hydrolysis of the amide group in 1-bromo-2-acetonaphthalide to yield the primary amine, which is isolated as its hydrochloride salt.

Mechanistic Rationale

Amide hydrolysis in acidic conditions involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of acetic acid lead to the formation of the protonated amine (ammonium salt). The use of a hydrochloric acid/ethanol mixture provides the necessary acidic medium and a suitable solvent system for the substrate.[6]

Detailed Experimental Protocol

-

Prepare a solution of the crude 1-bromo-2-acetonaphthalide (from the previous step) in 95% ethanol (400 mL).

-

Add concentrated hydrochloric acid (100 mL) to the solution.

-

Heat the mixture at reflux for 12 hours.

-

Cool the solution to 25°C. A cream-colored precipitate of 1-bromo-2-naphthylamine hydrochloride will form.

-

Collect the precipitate by filtration, wash with a small amount of cold water, and dry in vacuo.[2]

-

The reported yield of 1-bromo-2-naphthylamine hydrochloride is approximately 77%. Further product can be obtained by basifying the filtrate and extracting with dichloromethane, yielding an additional 12% of the free amine, 1-bromo-2-naphthylamine.[2]

Reaction Data

| Parameter | Value |

| Starting Material | Crude 1-bromo-2-acetonaphthalide |

| Reagents | Concentrated HCl, 95% Ethanol |

| Condition | Reflux (12 hours) |

| Product | 1-Bromo-2-naphthylamine hydrochloride |

| Overall Yield (from 2-acetylnaphthalene) | 89%[2] |

| Melting Point (Hydrochloride) | 210-211°C (dec.)[2] |

| Melting Point (Free Amine) | 61-62°C[2] |

Step III: The Balz-Schiemann Reaction

The final transformation is the conversion of the primary aromatic amine to an aryl fluoride using the Balz-Schiemann reaction. This classic reaction provides a reliable method for the introduction of a fluorine atom onto an aromatic ring.[7]

Mechanistic Rationale

The Balz-Schiemann reaction is a two-stage process:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[8][9]

-

Thermal Decomposition: Fluoroboric acid (HBF₄) is used as the acid source, which results in the formation of an aryl diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated. Gentle heating (pyrolysis) of the dry diazonium salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and leaving the desired aryl fluoride.[7][9]

Caption: Mechanism of the Balz-Schiemann Reaction.

Detailed Experimental Protocol

Caution: Diazonium salts can be explosive when dry and should be handled with care behind a safety shield.

-

Suspend 1-bromo-2-naphthylamine hydrochloride (10.0 g, 38.7 mmol) in 42% fluoroboric acid (50 mL) in a beaker.

-

Cool the suspension to 0°C in an ice-salt bath.

-

Add a solution of sodium nitrite (3.0 g, 43.5 mmol) in water (6 mL) dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0°C after the addition is complete.

-

Collect the resulting tan precipitate (the diazonium tetrafluoroborate salt) by filtration.

-

Wash the solid sequentially with cold 5% fluoroboric acid (25 mL), cold methanol (25 mL), and finally, cold diethyl ether (25 mL).

-

Dry the diazonium salt in vacuo.

-

For the pyrolysis, place the dry, powdered diazonium salt in a flask and heat it gently with a flame under vacuum. The solid will decompose.

-

Purify the resulting crude product by sublimation to afford this compound as a white solid.[2]

Reaction and Product Data

| Parameter | Value |

| Starting Material | 1-Bromo-2-naphthylamine hydrochloride |

| Reagents | 42% HBF₄, NaNO₂, H₂O |

| Condition (Diazotization) | 0-5°C |

| Condition (Pyrolysis) | Gentle heating under vacuum |

| Product | This compound |

| Yield (from amine) | 47%[2] |

| Overall Yield (from 2-acetylnaphthalene) | 42%[2] |

| Melting Point | 43-44°C[2] |

| Molecular Formula | C₁₀H₆BrF |

| Molecular Weight | 225.06 g/mol [10] |

Safety and Handling

The synthesis described involves several hazardous materials. Adherence to strict safety protocols is mandatory.

-

Sodium Azide (NaN₃): Extremely toxic and can form explosive heavy metal azides. Avoid contact with acids (forms toxic HN₃ gas) and metals. Handle only in a fume hood with appropriate PPE.

-

Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns.[11][12] Always handle in a fume hood, wearing heavy-duty chemical-resistant gloves, a face shield, and protective clothing.[13][14] Have a bromine spill kit and sodium thiosulfate solution available for neutralization.

-

Diazonium Salts: Can be explosive, especially when dry. Handle with extreme care, avoid friction and shock, and always use a blast shield during the pyrolysis step.

-

Acids (Trichloroacetic, Hydrochloric, Fluoroboric): These are highly corrosive acids. Handle with appropriate care, using gloves and eye protection to prevent contact.

Conclusion

This guide presents a reliable and convenient laboratory-scale synthesis of this compound from 2-acetylnaphthalene. The four-step process, involving a Schmidt reaction, bromination, hydrolysis, and a Balz-Schiemann reaction, achieves an overall yield of 42%.[2] The key advantage of this pathway is the avoidance of the carcinogenic 2-naphthylamine as a starting material, making it a significantly safer alternative for modern organic synthesis laboratories. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary knowledge to perform this synthesis successfully and safely.

References

-

ResearchGate. (1981). A convenient preparation of this compound. Organic Preparations and Procedures International, 13(5), 349-352. Available at: [Link]

-

Gribble, G. W., LeHoullier, C. S., Allen, R. W., & Gilbertson, J. J. (1981). A CONVENIENT PREPARATION OF this compound. Organic Preparations and Procedures International, 13(5), 349-352. Available at: [Link]

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol. PMC. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Available at: [Link]

-

Wikipedia. (n.d.). 2-Naphthylamine. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Available at: [Link]

-

Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Available at: [Link]

-

American Chemical Society. (2010). Thermodynamics of the Hydrolysis Reactions of 1-Naphthyl Acetate, 4-Nitrophenyl Acetate, and 4-Nitrophenyl α-l-arabinofuranosid. Available at: [Link]

-

YouTube. (2022). 2-Naphthol Synthesis from Naphthalene. Available at: [Link]

- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

- Google Patents. (n.d.). Acylation of naphthalenes - EP0196805A1.

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

YouTube. (2020). Baeyer-Villiger Oxidation. Available at: [Link]

-

YouTube. (2019). Balz Schiemann Reaction - Compounds Containing Nitrogen - Chemistry Class 12. Available at: [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Available at: [Link]

-

Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Available at: [Link]

-

Journal of the Chemical Society C. (n.d.). Biphenylenes. Part XVI. Preparation and Baeyer–Villiger oxidation of some 2-acetylbiphenylenes. RSC Publishing. Available at: [Link]

-

T3DB. (n.d.). 2-Aminonaphthalene (T3D4213). Available at: [Link]

-

Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Available at: [Link]

- Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.

-

ICL Group. (n.d.). BROMINE - Safety Handbook. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

Dolly Corporation. (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

-

Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo 4-fluoronaphthalene. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of phenanthrene from 2-Bromo-1-fluoronaphthalene. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of β-naphthyl acetate catalyzed by iodine. Available at: [Link]

-

RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Available at: [Link]

-

Sciencemadness Discussion Board. (2012). The synthesis of 1 and 2-naphthols from Napththalene. Available at: [Link]

-

eGyanKosh. (n.d.). UNIT 2 : ORGANIC PREPARATIONS. Available at: [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Vanillal Esters in Reaction with 2-Naphthylamine and 1,3-Diketones. Available at: [Link]

-

NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Available at: [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Available at: [Link]

-

PubChem. (n.d.). 2-Bromoheptafluoronaphthalene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN104478667A - Preparation method for 1-bromo-2-naphthol.

-

PubMed. (2024). Double C-H Amination of Naphthylamine Derivatives by the Cross-Dehydrogenation Coupling Reaction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 7. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. 1-Bromo 4-fluoronaphthalene | C10H6BrF | CID 67647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. nj.gov [nj.gov]

- 13. dollycorporation.com [dollycorporation.com]

- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-2-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Bromo-2-fluoronaphthalene in Synthetic Chemistry

This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the naphthalene core, offers orthogonal reactivity that is highly valuable in the construction of complex molecular architectures. The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse functional groups. Simultaneously, the fluorine atom can influence the electronic properties of the molecule, enhance metabolic stability, and serve as a handle for further transformations or as a spectroscopic probe. These characteristics make this compound a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. An in-depth understanding of its physical properties, such as melting and boiling points, is paramount for its effective handling, purification, and application in complex synthetic routes.

Physical Properties of this compound

The accurate determination of the physical properties of a compound is a cornerstone of chemical research and development. These properties not only confirm the identity and purity of a substance but also dictate the conditions required for its storage, handling, and reaction optimization.

Summary of Physical Data

| Property | Value | Source(s) |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | Not readily available in the literature. The compound is typically purified by sublimation, suggesting it may decompose at or near its boiling point at atmospheric pressure. | |

| Molecular Formula | C₁₀H₆BrF | |

| Molecular Weight | 225.06 g/mol | |

| Appearance | Colorless crystals | [1] |

Experimental Determination of Physical Properties

The following protocols outline the standardized methods for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically less than 1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Caption: Workflow for the determination of the melting point of a crystalline solid.

-

Sample Preparation:

-

Ensure the this compound sample is crystalline and dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, grind the crystals into a fine powder. This ensures uniform heating in the capillary tube.

-

Tamp the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the bottom. Repeat until the sample height is 2-3 mm.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

If the approximate melting point is known (66-70 °C), rapidly heat the apparatus to about 55 °C.

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid is observed. This is the lower limit of the melting range.

-

Continue heating at the same slow rate and record the temperature at which the last crystal melts. This is the upper limit of the melting range.

-

-

Data Interpretation and Trustworthiness:

-

The recorded melting range should be compared with the literature value. For this compound, a sharp range within 66-70 °C is expected for a pure sample.[1]

-

A melting range that is broad (greater than 2 °C) and depressed compared to the literature value indicates the presence of impurities. The principle of melting point depression is a colligative property and serves as an internal validation of sample purity.

-

Boiling Point Determination: Considerations for High-Melting Solids

Should a boiling point determination be necessary, for instance, at reduced pressure, the following micro-boiling point method can be employed.

Caption: Workflow for the determination of the micro-boiling point of a liquid.

-

Sample Preparation:

-

Since this compound is a solid at room temperature, it would first need to be melted.

-

Place a small amount of the solid in a small-diameter test tube (e.g., a Durham tube).

-

Gently heat the test tube to melt the solid.

-

Take a capillary tube sealed at one end and place it, open end down, into the molten liquid.

-

-

Boiling Point Measurement:

-

Attach the test tube to a thermometer with a rubber band or a wire.

-

Immerse the assembly in a heating bath (e.g., silicone oil).

-

Begin heating the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

When the temperature approaches the boiling point of the liquid, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the external pressure.

-

-

Causality and Self-Validation:

-

The principle behind this method is that the liquid boils when its vapor pressure equals the surrounding atmospheric pressure. The continuous stream of bubbles indicates that the vapor pressure of the liquid is greater than the external pressure. As the liquid cools, the vapor pressure decreases. The point at which the liquid is drawn back into the capillary signifies that the external pressure is now greater than the vapor pressure, and the temperature at this precise moment is the boiling point.

-

This protocol is self-validating as the physical phenomenon of vapor pressure equalization is directly observed. For accuracy, this determination should be repeated, and the pressure at which the measurement is taken must be recorded.

-

Conclusion

References

-

Gribble, G. W., LeHoullier, C. S., Allen, R. W., & Gilbertson, J. J. (1981). A convenient preparation of this compound. Organic Preparations and Procedures International, 13(5), 349–352. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-2-fluoronaphthalene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-fluoronaphthalene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methodologies for its determination, and anticipated solubility profiles across a spectrum of common organic solvents. Our focus is on providing not just data, but a foundational understanding of the molecular interactions that govern the dissolution of this compound.

Introduction: The Physicochemical Landscape of this compound

This compound is a halogenated aromatic compound with a molecular structure that dictates its interactions with various solvents. The presence of the naphthalene core, a large, nonpolar aromatic system, suggests a preference for nonpolar or moderately polar organic solvents. The introduction of bromine and fluorine atoms introduces polarity and the potential for specific intermolecular interactions, such as dipole-dipole forces and weak hydrogen bonding.

Understanding the interplay of these structural features is crucial for predicting and manipulating its solubility. For instance, the hydrophobic nature of the naphthalene rings will dominate its behavior, leading to poor solubility in highly polar, protic solvents like water.[1][2] Conversely, its aromatic character suggests favorable interactions with solvents that can engage in π-π stacking.

Theoretical Framework: Predicting Solubility

Experimental Determination of Solubility: A Validated Protocol

Accurate solubility data is paramount for process development, formulation, and quality control. The following is a robust, self-validating protocol for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound to a known volume of each organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a solvent-compatible syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC to determine the precise concentration of this compound. The solubility is then calculated from this concentration and the dilution factor.

Self-Validation and Trustworthiness

To ensure the reliability of the obtained data, the following checks should be incorporated:

-

Time to Equilibrium: Perform a time-course study to confirm that the solubility value does not change significantly after the chosen equilibration time.

-

Solid-State Analysis: Analyze the solid material before and after the solubility experiment (e.g., by DSC or XRPD) to ensure that no phase transformation or solvate formation has occurred.

-

Mass Balance: After determining the concentration in the supernatant, the amount of dissolved solute can be calculated and compared with the initial mass of the compound to ensure consistency.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not widely published, we can predict its solubility behavior in various classes of organic solvents based on its structure and the known solubility of similar compounds like naphthalene and other halogenated naphthalenes.[3]

Nonpolar Solvents

-

Examples: Hexane, Toluene

-

Predicted Solubility: Moderate to high. The large, nonpolar naphthalene core will have favorable van der Waals interactions with these solvents. Toluene, being an aromatic solvent, may offer slightly better solubility due to potential π-π stacking interactions.

Polar Aprotic Solvents

-

Examples: Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Predicted Solubility: High. These solvents possess a dipole moment that can interact favorably with the polar C-Br and C-F bonds of the solute. The alkyl or other nonpolar regions of these solvents will interact well with the naphthalene ring system. Dichloromethane is often an excellent solvent for aromatic compounds.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol

-

Predicted Solubility: Low to moderate. While these solvents are polar, their strong hydrogen-bonding networks are not easily disrupted by the largely nonpolar solute. The energy cost of breaking the solvent-solvent hydrogen bonds is not fully compensated by the solute-solvent interactions. However, some solubility is expected due to the polarity of the halogen substituents. The solubility of the related compound 2-bromonaphthalene is reported to be 50 mg/mL in methanol.[4]

The following logical relationship diagram illustrates the factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Summary of Predicted Solubility

The following table summarizes the anticipated solubility of this compound in a range of common organic solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Primary Interactions |

| Nonpolar | Hexane, Toluene | Moderate to High | Van der Waals, π-π stacking (Toluene) |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole, Van der Waals |

| Dichloromethane (DCM) | High | Dipole-dipole, Van der Waals | |

| DMF, DMSO | High | Dipole-dipole, Van der Waals | |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Dipole-dipole, weak H-bonding, disrupted solvent network |

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While a comprehensive experimental dataset is not yet publicly available, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility, emphasizing the importance of a methodologically sound and self-validating approach. The insights and protocols presented herein are intended to empower researchers to confidently and accurately assess the solubility of this and similar compounds, thereby facilitating more efficient and reliable scientific outcomes.

References

-

Gribble, G. W., et al. (1981). A convenient preparation of this compound. ResearchGate. [Link]

-

Solubility of Things. (n.d.). 1-Fluoronaphthalene. [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo- (CAS 90-11-9). [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoronaphthalene. [Link]

-

Wikipedia. (n.d.). Ethyl bromoacetate. [Link]

-

Quora. (2021). Why is naphthalene soluble in ethyl acetate?[Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene with Ethanol - IUPAC-NIST Solubilities Database. [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene with Dichloromethane - IUPAC-NIST Solubilities Database. [Link]

-

Wikipedia. (n.d.). 1-Fluoronaphthalene. [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloronaphthalene. [Link]

-

PubChem. (n.d.). Ethyl bromoacetate. [Link]

-

PubMed. (2014). 1,6-Di-bromo-naphthalen-2-ol methanol monosolvate. [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluorohexane. [Link]

-

Wikipedia. (n.d.). 1-Bromohexane. [Link]

Sources

Introduction: Unveiling the Quantum Landscape of a Unique Halogenated Naphthalene

An In-Depth Technical Guide to the Theoretical Investigation of 1-Bromo-2-fluoronaphthalene

This compound is a disubstituted aromatic compound whose unique electronic and structural characteristics, dictated by the competing influences of a bromine and a fluorine atom on the naphthalene core, make it a molecule of significant interest. The interplay between the electron-withdrawing inductive effects and electron-donating resonance effects of the halogens can profoundly influence the molecule's reactivity, stability, and spectroscopic signature. Such insights are invaluable for researchers in medicinal chemistry and materials science, where halogenated aromatics serve as critical building blocks for novel drugs and functional materials.

While extensive experimental data on this compound remains limited, modern computational chemistry provides a powerful, predictive framework to elucidate its molecular properties in silico. This guide details a comprehensive theoretical workflow, grounded in established quantum chemical methods, to thoroughly characterize this compound. By leveraging methodologies successfully applied to analogous molecules like 1-bromonaphthalene and other halogenated aromatics, we can construct a reliable theoretical model of its behavior.[1][2] This document serves as a blueprint for researchers seeking to computationally explore this molecule, providing both the "how" and the "why" behind each stage of the investigation.

Part 1: Foundational Geometry and Structural Analysis

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This foundational calculation is critical, as all subsequent property predictions (spectroscopic, electronic, etc.) are dependent on this equilibrium structure.

Methodology: Density Functional Theory (DFT) for Geometric Optimization

Density Functional Theory (DFT) has become the cornerstone of quantum computational chemistry for molecules of this size, offering an exceptional balance of accuracy and computational efficiency.[3]

Experimental Protocol: Geometry Optimization

-

Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method Selection: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is widely validated for its excellent performance in predicting the geometries of organic molecules.[4]

-

Basis Set Choice: Select the Pople-style 6-311++G(d,p) basis set. This triple-zeta basis set provides sufficient flexibility for the valence electrons to be described accurately. The diffuse functions ("++") are crucial for describing the electron density far from the nucleus, important for the lone pairs on the halogen atoms, while the polarization functions ("(d,p)") allow for non-spherical distortion of the electron clouds, which is essential for accurate bonding descriptions.[2][3]

-

Calculation Execution: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Verification: Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of any imaginary frequencies validates the structure as a stable equilibrium geometry.

Figure 1: Workflow for Molecular Geometry Optimization.

Predicted Structural Parameters

The optimized geometry will reveal key structural parameters. The substitution of hydrogen with bromine and fluorine is expected to cause minor distortions in the planarity of the naphthalene ring and influence adjacent bond lengths and angles due to steric and electronic effects.

| Parameter | Predicted Value (Å or °) | Rationale |

| C1–Br Bond Length | ~1.90 Å | Consistent with C(sp²)–Br bonds in similar aromatic compounds. |

| C2–F Bond Length | ~1.36 Å | Typical C(sp²)–F bond length, shorter than C-Br due to fluorine's smaller size and higher electronegativity. |

| C1–C2 Bond Length | ~1.37 Å | May be slightly elongated compared to naphthalene due to steric repulsion between adjacent bulky halogens. |

| C–C (Aromatic) | 1.36 - 1.42 Å | Standard range for aromatic C-C bonds. |

| C–H Bond Length | ~1.08 Å | Typical for aromatic C-H bonds. |

| ∠C2–C1–Br Angle | ~121° | Expected to be slightly larger than 120° to minimize steric strain. |

| ∠C1–C2–F Angle | ~120° | Close to the ideal sp² bond angle. |

Table 1: Predicted optimized geometrical parameters for this compound based on DFT calculations.

Part 2: Vibrational Spectra Simulation (FT-IR & FT-Raman)

Simulating the vibrational spectra provides a "fingerprint" of the molecule, allowing for direct comparison with experimental data if it becomes available. This analysis confirms the identity of the compound and provides insight into its bonding characteristics.

Methodology: Harmonic Frequency Calculations

The same DFT method (B3LYP/6-311++G(d,p)) used for geometry optimization is employed to calculate the harmonic vibrational frequencies. It is an established fact that theoretical frequencies are often slightly higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results.

Experimental Protocol: Vibrational Analysis

-

Input Geometry: Use the optimized molecular structure from Part 1.

-

Calculation Type: Perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory. This computes the second derivatives of the energy with respect to atomic positions.

-

Data Processing: Extract the calculated frequencies (in cm⁻¹), IR intensities, and Raman activities.

-

Scaling: Apply a uniform scaling factor (e.g., 0.9613) to the raw frequencies.

-

Assignment: Assign the vibrational modes based on their character (e.g., stretching, bending) using visualization software and Potential Energy Distribution (PED) analysis. PED analysis quantitatively determines the contribution of each bond or angle to a specific vibration.[2]

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C–H Stretch | 3100 - 3000 | Strong / Strong |

| Aromatic C=C Stretch | 1650 - 1500 | Medium-Strong / Strong |

| C–F Stretch | 1250 - 1100 | Very Strong / Weak |

| C–Br Stretch | 700 - 500 | Strong / Medium |

| C–H Out-of-Plane Bend | 900 - 700 | Strong / Weak |

Table 2: Predicted characteristic vibrational frequencies for this compound.

Part 3: Electronic Structure and Reactivity Analysis

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics. Frontier Molecular Orbital (FMO) theory is a key framework for understanding these aspects.

Methodology: FMO and Molecular Electrostatic Potential (MEP) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity.[4]

Key Electronic Descriptors:

-

HOMO-LUMO Gap (ΔE): ΔE = ELUMO – EHOMO. A large gap implies high kinetic stability and low chemical reactivity.

-

Ionization Potential (I): I ≈ -EHOMO. Energy required to remove an electron.

-

Electron Affinity (A): A ≈ -ELUMO. Energy released when an electron is added.

-

Global Electronegativity (χ): χ = (I + A) / 2. Measures the tendency to attract electrons.

-

Chemical Hardness (η): η = (I - A) / 2. Measures resistance to change in electron distribution.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution. It plots the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Figure 2: Conceptual workflow for electronic property and reactivity analysis.

Part 4: Intramolecular Interactions via Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist's-eye view of the molecule, translating the complex mathematical wavefunctions into localized bonds, lone pairs, and antibonding orbitals. This method is exceptionally powerful for quantifying intramolecular charge transfer and hyperconjugative interactions.

Methodology: Quantifying Charge Delocalization

The NBO calculation is performed on the optimized geometry. It investigates all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs and calculates their stabilization energy, E(2). A larger E(2) value indicates a more significant interaction.

Expected Key Interactions:

-

Lone Pair Delocalization: The most significant interactions are expected to be the delocalization of lone pairs from the fluorine and bromine atoms into the antibonding π* orbitals of the naphthalene ring (e.g., LP(F) → π(C–C) and LP(Br) → π(C–C)). This corresponds to the resonance effect of the halogens.

-

π-Conjugation: Strong interactions between the π orbitals of the aromatic ring will also be evident, confirming the aromatic character.

Analyzing these E(2) values provides quantitative evidence for the electronic effects that govern the molecule's overall properties.

Part 5: Predicting NMR Spectra

Theoretical NMR calculations are a valuable tool for structure verification and interpretation of experimental spectra.

Methodology: Gauge-Including Atomic Orbital (GIAO) Method

The GIAO method is the standard for reliable prediction of NMR chemical shifts (¹H and ¹³C). The calculation is performed at the B3LYP/6-311++G(d,p) level on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of tetramethylsilane (TMS), calculated at the same level of theory.[5]

| Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹³C1 (C–Br) | 115 - 125 | Shielded by Br's resonance effect but deshielded by its inductive effect. |

| ¹³C2 (C–F) | 155 - 165 | Strongly deshielded due to the high electronegativity of fluorine. |

| Aromatic ¹³C | 120 - 135 | Within the typical range for naphthalene carbons, with variations due to substituent effects. |

| Aromatic ¹H | 7.5 - 8.5 | Protons adjacent to or ortho/peri to the halogens will show the largest shifts due to steric and electronic influences. |

Table 3: Predicted ¹³C and ¹H NMR chemical shifts for this compound.

Conclusion and Future Outlook

This guide outlines a comprehensive and robust theoretical framework for the in-depth characterization of this compound. By systematically applying DFT and ab initio methods, it is possible to generate reliable predictions of the molecule's geometry, vibrational spectra, electronic structure, intramolecular interactions, and NMR spectra.

These theoretical insights provide a powerful foundation for future experimental work. The predicted spectra can aid in the identification and purification of the compound, while the calculated reactivity descriptors can guide synthetic chemists in designing reactions and predicting outcomes. For drug development and materials science professionals, this computational data offers a crucial first look at the molecule's potential, enabling a more targeted and efficient research and development process. The methodologies described herein represent a self-validating system that bridges the gap between molecular structure and observable properties, paving the way for the rational design of novel chemical entities.

References

-

Gribble, G. W., et al. (1981). A convenient preparation of this compound. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-naphthol. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo 4-fluoronaphthalene. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloronaphthalene. PubChem Compound Database. Retrieved from: [Link]

-

Gupta, S., et al. (2014). Revisiting the microwave spectrum and molecular structure of 1-fluoronaphthalene. ResearchGate. Available at: [Link]

-

Krishnakumar, V., Prabavathi, N., & Muthunatesan, S. (2008). Density functional theory study of vibrational spectra, and assignment of fundamental vibrational modes of 1-bromo 4-fluoronaphthalene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

- Singh, S. J., et al. (2007). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. Indian Journal of Pure & Applied Physics.

- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

-

Wibaut, J. P., & van de Koot, J. (1930). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. ResearchGate. Available at: [Link]

-

Vasantha, V., et al. (2018). Spectroscopic Analysis and Computational Investigation (FMO, MESP and NLO) of 1,2-Dimethylnaphthalene. ResearchGate. Available at: [Link]

-

Sebastian, C., & Arivazhagan, M. (2013). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. ResearchGate. Available at: [Link]

-

Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]

-

Arivazhagan, M., & Anitha Rexalin, D. (2011). Vibrational spectral analysis and first hyperpolarizability studies of 1-bromonaphthalene based on ab initio and DFT methods. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from: [Link]

-

Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. Retrieved from: [Link]

-

Balakrishnan, V., et al. (2015). NBO, NLO, HOMO–LUMO, NMR and Electronic spectral study on 1-Bromo-4-Methyl Naphthalene Quantum Computational and Spectroscopic (FT-IR, FT-Raman) Methods. ResearchGate. Available at: [Link]

-

Spectroscopy Online. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from: [Link]

-

Zhou, Z., et al. (2012). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT calculation. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoronaphthalene. PubChem Compound Database. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vibrational spectral analysis and first hyperpolarizability studies of 1-bromonaphthalene based on ab initio and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mahendrapublications.com [mahendrapublications.com]

A Researcher's Guide to Sourcing High-Purity 1-Bromo-2-fluoronaphthalene for Pharmaceutical and Fine Chemical Synthesis

Executive Summary

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who require high-purity 1-Bromo-2-fluoronaphthalene for their work. Recognizing the sourcing challenges for this specific, high-grade reagent, this document provides a comprehensive overview of the supplier landscape, emphasizing the viability of custom synthesis as a primary acquisition strategy. We will delve into the critical aspects of purity, analytical characterization, and the practical steps for supplier qualification. Furthermore, this guide offers a detailed, modern, and safer synthetic protocol, moving away from older methods that utilize carcinogenic starting materials. By the end of this guide, you will be equipped with the necessary knowledge to make informed decisions for sourcing this compound, ensuring the integrity and success of your research and development endeavors.

The Strategic Importance of this compound in Modern Synthesis

Chemical Profile and Structural Significance

This compound is a halogenated aromatic compound with the molecular formula C₁₀H₆BrF. Its structure, featuring a naphthalene core with bromine and fluorine atoms at the 1 and 2 positions, respectively, makes it a highly versatile building block in organic synthesis. The presence and specific placement of the two different halogens allow for selective functionalization through various cross-coupling reactions, making it a valuable precursor for complex molecular architectures.

Applications in Drug Discovery and Fine Chemicals

The unique electronic and steric properties imparted by the fluoro and bromo substituents make this compound a sought-after intermediate in the synthesis of pharmaceuticals and other fine chemicals. Fluorine, in particular, is a bioisostere of a hydrogen atom and can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule.[1] Its application can be found in the synthesis of various bioactive molecules where the naphthalene scaffold is a key pharmacophore.

The Non-Negotiable Need for High Purity

In the context of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. Impurities can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-remove byproducts, which can ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API). For a reagent like this compound, even small amounts of isomeric or process-related impurities can have a significant negative impact on the outcome of a multi-step synthesis.

Navigating the Supplier Landscape: The Case for Custom Synthesis

A thorough survey of the current market reveals that while various brominated and fluorinated naphthalene derivatives are commercially available, high-purity (>99%) this compound is not a standard catalog item for most major chemical suppliers. Researchers will often encounter the isomeric 2-bromo-1-fluoronaphthalene or lower purity grades of other related compounds. This scarcity necessitates a proactive approach to sourcing, with custom synthesis emerging as the most reliable option for obtaining material that meets the stringent purity requirements of pharmaceutical research.

Key Evaluation Criteria for Custom Synthesis Suppliers

When engaging a custom synthesis provider, a rigorous evaluation process is crucial. The following criteria should be at the forefront of your assessment:

-

Synthetic Chemistry Expertise: The supplier should have a proven track record in complex, multi-step organic synthesis, particularly with halogenated aromatic compounds.

-

Analytical Capabilities: In-house access to a comprehensive suite of analytical instrumentation (NMR, GC-MS, HPLC, etc.) is essential for reaction monitoring, purification, and final product characterization.

-

Quality Management System (QMS): A robust QMS ensures lot-to-lot consistency, detailed documentation, and a commitment to quality control.

-

Transparency and Communication: The supplier should be willing to provide regular updates on the synthesis progress and share analytical data throughout the project.

-

Safety and Environmental Compliance: Adherence to modern safety and environmental standards is a critical indicator of a reputable and responsible supplier.

A Practical Workflow for Supplier Qualification

The following diagram illustrates a logical workflow for qualifying a custom synthesis supplier for high-purity this compound.

Caption: A four-phase workflow for qualifying a custom synthesis supplier.

Technical Deep Dive: Synthesis, Purity, and Analysis

A Modern and Safer Synthetic Approach

A convenient and safer synthesis of this compound has been reported, avoiding the use of the carcinogenic 2-naphthylamine.[2][3] The synthetic pathway is outlined below:

Caption: A modern synthetic route to this compound.[3]

This multi-step synthesis involves a Schmidt reaction, followed by bromination, hydrolysis, and finally a Schiemann reaction to introduce the fluorine atom.

Potential Impurities and Their Origins

Understanding the potential impurities is crucial for developing appropriate analytical methods and purification strategies. Based on the synthetic route, potential impurities could include:

-

Starting Materials: Unreacted 2-acetylnaphthalene.

-

Intermediates: Incomplete conversion of intermediates such as 1-bromo-2-acetonaphthalide and 1-bromo-2-naphthylamine.

-

Side-Products from Bromination: Over-brominated or isomeric brominated naphthalenes.

-

Side-Products from the Schiemann Reaction: The Balz-Schiemann reaction can sometimes lead to the formation of other byproducts, such as chloro- or hydroxy-naphthalenes if the diazonium salt is not handled under strictly anhydrous conditions.[4][5]

Essential Analytical Techniques for Quality Control

A comprehensive analytical testing plan is non-negotiable for ensuring the purity of this compound. The following techniques are essential:

| Analytical Technique | Purpose | Key Parameters to Assess |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary technique for purity assessment and identification of volatile impurities. | Peak purity, retention time, mass-to-charge ratio of the parent ion and fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Orthogonal technique to GC-MS for purity determination, especially for less volatile impurities. | Peak purity, retention time, and response factor relative to a standard. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirms the chemical structure and provides information on isomeric purity. | Chemical shifts, coupling constants, and integration values. ¹⁹F NMR is particularly powerful for identifying fluorine-containing impurities.[6][7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups. | Characteristic absorption bands for C-Br, C-F, and aromatic C-H bonds. |

Deconstructing a Certificate of Analysis (CoA)

While a specific, public-facing CoA for high-purity this compound is elusive, the following template illustrates the key information a researcher should demand and scrutinize from a custom synthesis supplier.

Representative Certificate of Analysis

| Parameter | Specification | Result | Analytical Method |

| Product Name | This compound | This compound | - |

| CAS Number | 58551-93-4 | 58551-93-4 | - |

| Molecular Formula | C₁₀H₆BrF | C₁₀H₆BrF | - |

| Molecular Weight | 225.06 g/mol | 225.06 g/mol | - |

| Appearance | White to off-white solid | Conforms | Visual |

| Purity (by GC) | ≥ 99.5% | 99.8% | GC-FID |

| Identity (by ¹H NMR) | Conforms to structure | Conforms | ¹H NMR (500 MHz) |

| Identity (by ¹⁹F NMR) | Conforms to structure | Conforms | ¹⁹F NMR (470 MHz) |

| Water Content (by Karl Fischer) | ≤ 0.1% | 0.05% | Karl Fischer Titration |

| Residual Solvents | As per ICH Q3C | Meets requirements | Headspace GC-MS |

| Lot Number | - | ABC-12345 | - |

| Date of Analysis | - | 2026-01-27 | - |

Best Practices for Handling, Storage, and Safety

Safety First: Handling and Personal Protective Equipment (PPE)

This compound, like many halogenated aromatic compounds, should be handled with care in a well-ventilated fume hood. Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and emergency procedures.

Maintaining Purity: Storage and Stability

To maintain the high purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized to prevent potential degradation.

Conclusion: A Strategic Approach to Sourcing a Critical Reagent

The successful acquisition of high-purity this compound for demanding applications in pharmaceutical and fine chemical synthesis requires a strategic and informed approach. While readily available from major catalog suppliers in high-purity grades, researchers should be prepared to engage with custom synthesis providers. By applying the rigorous evaluation criteria outlined in this guide, from technical expertise and analytical capabilities to quality management and transparent communication, you can forge a reliable partnership to secure this critical building block. A thorough understanding of the synthetic route, potential impurities, and the necessary analytical techniques for quality control will empower you to demand and verify the quality of the material you receive, ultimately contributing to the integrity and success of your scientific endeavors.

References

- Gribble, G. W., LeHoullier, C. S., Allen, R. W., & Gilbertson, J. J. (1981). A convenient preparation of this compound.

-

Balz–Schiemann reaction. (2023, December 29). In Wikipedia. Retrieved January 27, 2026, from [Link]

- Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (2022). Molecules, 27(19), 6285.

- Gribble, G. W., LeHoullier, C. S., Allen, R. W., & Gilbertson, J. J. (1981). A CONVENIENT PREPARATION OF this compound. ORGANIC PREPARATIONS AND PROCEDURES INT., 13(5), 349-352.

-

The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. Retrieved January 27, 2026, from [Link]

- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses, 99, 113-131.

-

2-Bromoheptafluoronaphthalene | C10BrF7 | CID 11427572. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

- Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. (2017).

-

Chromatographic Separations of Analytically Challenging Flame Retardants Using Supercritical Fluid Chromatography. (n.d.). Wellington Laboratories. Retrieved January 27, 2026, from [Link]

-

Balz Schiemann Reaction - Compounds Containing Nitrogen - Chemistry Class 12. (2019, August 12). [Video]. YouTube. [Link]

-

Balz–Schiemann reaction. (n.d.). Grokipedia. Retrieved January 27, 2026, from [Link]

-

Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples. (2018). Diva-Portal.org. [Link]

- Process for preparing 2-bromo-6-fluoronaphthalene. (2011).

-

1-Bromo Napthalene Manufacturers, Suppliers & Exporters. (n.d.). Cefa Cilinas. Retrieved January 27, 2026, from [Link]

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2018). ACS Omega, 3(11), 15645–15654.

-

19Flourine NMR. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

Methodological & Application

Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-2-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract